Luseogliflozin hydrate
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Overview
Description
Luseogliflozin hydrate is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It is a sodium-glucose co-transporter 2 (SGLT2) inhibitor, which helps in lowering blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby increasing urinary glucose excretion . This compound was co-developed and co-marketed by Taisho Pharmaceutical and Novartis, and it received its first global approval in Japan in 2014 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Luseogliflozin hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Luseogliflozin hydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations and to minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Luseogliflozin hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study SGLT2 inhibition and its effects on glucose metabolism.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating type 2 diabetes mellitus.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Luseogliflozin hydrate exerts its effects by selectively inhibiting the SGLT2 transporter, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting this transporter, this compound increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus . The molecular targets and pathways involved include the SGLT2 transporter and associated signaling pathways that regulate glucose homeostasis .
Comparison with Similar Compounds
Luseogliflozin hydrate is compared with other SGLT2 inhibitors, such as:
- Dapagliflozin
- Canagliflozin
- Empagliflozin
- Ertugliflozin
- Remogliflozin etabonate
- Sotagliflozin
Uniqueness
This compound is unique in its high selectivity and potency for the SGLT2 transporter, which contributes to its efficacy in lowering blood glucose levels with minimal side effects . Its distinct chemical structure and pharmacokinetic properties also differentiate it from other SGLT2 inhibitors .
Properties
Molecular Formula |
C23H32O7S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C23H30O6S.H2O/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23;/h5-9,11,19-27H,4,10,12H2,1-3H3;1H2/t19-,20-,21+,22-,23+;/m1./s1 |
InChI Key |
WKBFUVDLGJDBDP-NGOMLPPMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O.O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O.O |
Origin of Product |
United States |
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